Pomalidomide-PEG1-C2-N3

PROTAC CDK6 degradation DC50

PROTAC linker composition critically influences degradation efficiency; even minor alterations can shift DC50 values by two orders of magnitude. Pomalidomide-PEG1-C2-N3 is the empirically validated CRBN-recruiting building block for assembling CDK6-selective PROTACs: • Validated in CP-10: DC50 2.1 nM for CDK6 degradation, >48-fold selectivity over CDK4 • Click-ready azide enables rapid CuAAC/SPAAC conjugation for focused PROTAC library synthesis • Supplied with batch-specific CoA; ambient shipping, global delivery

Molecular Formula C17H18N6O5
Molecular Weight 386.4 g/mol
Cat. No. B2370926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG1-C2-N3
Molecular FormulaC17H18N6O5
Molecular Weight386.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14(11)17(27)23(16(10)26)12-4-5-13(24)21-15(12)25/h1-3,12,19H,4-9H2,(H,21,24,25)
InChIKeyNJPMWHWTBBYBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-PEG1-C2-N3: A CRBN‑Recruiting PROTAC Building Block with a Defined PEG1‑Alkyl Linker Architecture


Pomalidomide-PEG1-C2-N3 (CAS 2271036-44-1) is a synthesized E3 ligase ligand‑linker conjugate composed of a pomalidomide‑based cereblon (CRBN) ligand, a one‑unit polyethylene glycol (PEG1) hydrophilic spacer, and a C2 alkyl chain terminating in an azide group . It functions as a click‑chemistry‑enabled building block for assembling proteolysis‑targeting chimeras (PROTACs), specifically enabling copper‑catalyzed (CuAAC) or strain‑promoted (SPAAC) azide‑alkyne cycloaddition with alkyne‑functionalized target‑protein ligands . The compound is most prominently validated as the CRBN‑recruiting module in the selective CDK6 degrader CP‑10, which achieves a DC₅₀ of 2.1 nM in cellular degradation assays [1].

Why Pomalidomide-PEG1-C2-N3 Cannot Be Substituted with Other Pomalidomide‑Azide Linkers in PROTAC Design


PROTAC efficacy is exquisitely sensitive to linker composition, length, and geometry because the linker determines the spatial orientation and stability of the ternary complex formed between the target protein, the E3 ligase, and the degrader molecule . Even subtle alterations—such as removing the C2 alkyl spacer, changing PEG repeat units, or replacing an azide with an alkyne—can dramatically alter degradation potency, as demonstrated in a focused CDK6 PROTAC library where linker variations produced DC₅₀ values spanning two orders of magnitude (from 1.1 nM to >80 nM) [1]. Consequently, a pomalidomide‑PEG4‑azide or pomalidomide‑PEG1‑azide building block cannot be assumed to yield equivalent degradation efficiency when substituted into a PROTAC design optimized around the PEG1‑C2‑N3 architecture [1].

Quantitative Differentiation of Pomalidomide-PEG1-C2-N3: Head‑to‑Head Degradation Potency and Selectivity Data


CDK6 Degradation Potency: CP‑10 (Built from Pomalidomide-PEG1-C2-N3) vs. Alternative Linker PROTACs in the Same Cellular Assay

The PROTAC CP‑10, synthesized using Pomalidomide-PEG1-C2-N3 as the CRBN‑recruiting module, induces CDK6 degradation with a DC₅₀ of 2.1 nM in human glioblastoma U251 cells [1]. In the same study, PROTACs built with alternative pomalidomide‑based linkers exhibited markedly weaker degradation, with DC₅₀ values ranging from 10.6 nM (CP‑14) to 86.8 nM (CP‑22) [1]. The presence of the C2 alkyl spacer in the PEG1‑C2‑N3 linker contributed to a favorable spatial orientation for ternary complex formation compared to linkers lacking this alkyl segment or containing additional PEG units [1].

PROTAC CDK6 degradation DC50

CDK6 vs. CDK4 Selectivity: CP‑10 Exhibits >48‑Fold Degradation Preference for CDK6 Over CDK4

CP‑10, constructed using Pomalidomide-PEG1-C2-N3, demonstrates high selectivity for degrading CDK6 over its close homolog CDK4 [1]. In U251 cells, CP‑10 achieves a CDK6 DC₅₀ of 2.1 nM, whereas CDK4 degradation is negligible, with a DC₅₀ >100 nM [1]. This selectivity is notable because the CDK4/6 inhibitor palbociclib (the target‑binding warhead of CP‑10) exhibits comparable binding affinity for both kinases, yet the PROTAC architecture yields preferential CDK6 degradation [1].

PROTAC selectivity CDK6 CDK4

Linker Length Optimization: Shorter PEG1‑C2 Architecture Outperforms Extended PEG Linkers in CDK6 PROTACs

Systematic linker variation in the CDK6 PROTAC library revealed that shorter linkers, exemplified by the PEG1‑C2 architecture in CP‑10 (DC₅₀ = 2.1 nM) and CP‑5 (DC₅₀ = 1.1 nM), conferred superior degradation potency compared to longer or more rigid linkers [1]. In contrast, PROTACs with extended PEG linkers or rigid alkyne substitutions exhibited significantly reduced activity (CP‑21: DC₅₀ = 81.6 nM; CP‑22: DC₅₀ = 86.8 nM) [1]. This finding is target‑specific: while PEG4 linkers were optimal for p300/CBP degradation in a separate study [2], the optimal linker for CDK6 is the compact PEG1‑C2 configuration provided by Pomalidomide-PEG1-C2-N3.

PROTAC linker optimization PEG linker structure-activity relationship

Physicochemical Differentiation: Lower LogP and Molecular Weight of Pomalidomide-PEG1-C2-N3 Relative to Extended PEG Analogs

Pomalidomide-PEG1-C2-N3 exhibits a calculated LogP of ‑0.2 and a molecular weight of 386.36 g/mol . In comparison, the commonly available pomalidomide‑PEG4‑azide (CAS 2271036-47-4) has a LogP of 1.2 and a molecular weight of 518.52 g/mol . The lower LogP of Pomalidomide-PEG1-C2-N3 indicates greater hydrophilicity, which may enhance aqueous solubility of the resulting PROTAC intermediate, while the reduced molecular weight (132 Da smaller) aligns with Lipinski‑favorable properties for downstream PROTAC permeability.

LogP molecular weight PROTAC physicochemical properties

Validated Application Scenarios for Pomalidomide-PEG1-C2-N3 in Targeted Protein Degradation Research


Design and Synthesis of Selective CDK6 PROTAC Degraders for Hematopoietic Cancer Research

Pomalidomide-PEG1-C2-N3 is the empirically validated CRBN‑recruiting building block for constructing CDK6‑selective PROTACs, as demonstrated by the degrader CP‑10 (DC₅₀ = 2.1 nM) [1]. This compound enables the synthesis of bifunctional degraders that preferentially deplete CDK6 over CDK4 (>48‑fold selectivity) in cellular models, making it suitable for probing CDK6‑specific biology in multiple myeloma, mantle cell lymphoma, and other hematopoietic malignancies [1].

Linker Structure‑Activity Relationship (SAR) Studies for CRBN‑Recruiting PROTACs

Researchers investigating the impact of linker composition on PROTAC degradation efficiency can employ Pomalidomide-PEG1-C2-N3 as a defined reference point in systematic SAR campaigns [1]. Its PEG1‑C2‑N3 architecture represents a potent, short‑linker configuration that can be compared head‑to‑head with PEG2, PEG4, PEG5, or alkyl‑only linkers to elucidate target‑specific optimal linker geometries [1].

Click Chemistry‑Enabled PROTAC Library Synthesis via CuAAC or SPAAC Conjugation

The terminal azide group of Pomalidomide-PEG1-C2-N3 permits efficient conjugation to alkyne‑functionalized target‑protein ligands via copper‑catalyzed (CuAAC) or strain‑promoted (SPAAC) azide‑alkyne cycloaddition [1]. This modular click‑chemistry approach enables rapid assembly of focused PROTAC libraries where the CRBN‑recruiting module remains constant while the target‑binding warhead is varied, accelerating hit‑to‑lead optimization [1].

Overcoming CDK4/6 Inhibitor Resistance Through Targeted CDK6 Degradation

CP‑10, synthesized from Pomalidomide-PEG1-C2-N3, effectively degrades palbociclib‑resistant mutant forms of CDK6 (e.g., CDK6ᴰ¹⁶³ᴳ) and overcomes resistance mediated by CDK6 copy‑number amplification or FAT1 loss in breast cancer cell models [1]. This application scenario is particularly relevant for preclinical studies exploring therapeutic strategies against CDK4/6 inhibitor‑refractory cancers [1].

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